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Aspartate Aminotransferase 1 (GOT1)

Audience: Researchers, scientists, and drug development professionals.

Introduction
Aspartate aminotransferase 1 (GOT1), also known as glutamate oxaloacetate transaminase 1,

is a critical enzyme in amino acid metabolism.[1] In certain pathologies, such as pancreatic

cancer, malignant cells exhibit a dependency on GOT1-mediated metabolic pathways to

maintain redox homeostasis and support proliferation.[1] This dependency makes GOT1 a

compelling target for therapeutic intervention. The small molecule iGOT1-01 has been

identified as an inhibitor of GOT1.[1][2]

To accurately characterize the potency of inhibitors like iGOT1-01, a robust and reliable

enzymatic assay is essential. This document provides a detailed protocol for an MDH1-coupled

enzymatic assay. In this system, the activity of GOT1 is measured indirectly by coupling the

production of its product, oxaloacetate, to a second reaction catalyzed by malate

dehydrogenase 1 (MDH1).[2] This secondary reaction consumes NADH, which can be

monitored in real-time via changes in fluorescence or absorbance, providing a quantitative

measure of GOT1 activity.[2][3]
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Principle of the Assay
The MDH1-coupled assay is a two-step enzymatic reaction:

GOT1 Reaction: Aspartate aminotransferase (GOT1) catalyzes the transfer of an amino

group from L-aspartate to α-ketoglutarate, producing L-glutamate and oxaloacetate.

MDH1 Coupling Reaction: The oxaloacetate produced by GOT1 is immediately used as a

substrate by malate dehydrogenase 1 (MDH1). MDH1 catalyzes the reduction of

oxaloacetate to L-malate, a reaction that involves the simultaneous oxidation of NADH to

NAD+.[2][4]

The rate of GOT1 activity is directly proportional to the rate of NADH consumption. This

consumption can be monitored by measuring the decrease in NADH fluorescence (Excitation:

350 nm, Emission: 460 nm) or the decrease in absorbance at 340 nm.[2][3] The inhibitory effect

of a compound like iGOT1-01 is determined by measuring the reduction in the rate of NADH

consumption in its presence.
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Caption: Enzymatic cascade of the GOT1/MDH1 coupled assay.
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Caption: Step-by-step experimental workflow for IC50 determination.

Quantitative Data Summary
The inhibitory potency of iGOT1-01 against GOT1 has been quantified using the MDH1-

coupled assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound Assay Method Target Enzyme
Reported IC50
(μM)

Reference

iGOT1-01
GOT1/MDH1

Coupled
GOT1 84.6 [2]

iGOT1-01
GOT1/MDH1

Coupled
GOT1 85 [1]

Note: iGOT1-01 showed no significant inhibitory activity against MDH1 alone at concentrations

up to 100 μM.[1][2]

Experimental Protocol
This protocol details the procedure for determining the IC50 value of iGOT1-01 for human

GOT1 using the MDH1-coupled assay by monitoring NADH fluorescence.

Materials and Reagents
Enzymes:

Recombinant Human GOT1

Malate Dehydrogenase 1 (MDH1)

Substrates & Cofactors:

L-Aspartic acid

α-Ketoglutaric acid (α-KG)

β-Nicotinamide adenine dinucleotide, reduced form (NADH)
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Inhibitor:

iGOT1-01

Buffer and Other Reagents:

Tris-HCl or HEPES buffer (pH 7.4 - 8.0)

DMSO (for dissolving inhibitor)

Bovine Serum Albumin (BSA, optional, to prevent enzyme denaturation)

96-well black, flat-bottom microplates (for fluorescence)

Equipment:

Microplate reader with fluorescence detection (Excitation/Emission filters for ~350/460 nm)

Multichannel pipette

Incubator or temperature-controlled plate reader (30°C or 37°C)

Stock Solution Preparation
Assay Buffer: Prepare a 100 mM Tris-HCl or HEPES buffer, pH 7.5.

NADH Stock (10 mM): Dissolve NADH powder in assay buffer. Prepare fresh and keep on

ice, protected from light.

MDH1 Stock (0.1 mg/mL): Reconstitute lyophilized MDH1 in assay buffer. Store on ice.

GOT1 Stock: Reconstitute or dilute GOT1 to a working concentration in assay buffer. The

final concentration should be determined empirically to yield a linear reaction rate for at least

10-15 minutes.

Substrate Mix (10X): Prepare a solution containing L-aspartate and α-KG in assay buffer.

Final assay concentrations will need to be optimized, but starting points are often near the

Km values.
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iGOT1-01 Stock (10 mM): Dissolve iGOT1-01 in 100% DMSO. Create serial dilutions in

DMSO to prepare for the dose-response curve.

Assay Procedure
The following volumes are for a final reaction volume of 200 µL per well in a 96-well plate.

Adjust volumes as needed.

Prepare Inhibitor Plate: In a separate 96-well plate, perform serial dilutions of the iGOT1-01
DMSO stock. Then, dilute these into assay buffer to create working solutions (e.g., 20X

concentration) with a constant final DMSO concentration (e.g., <1%).

Prepare Master Mix: Prepare a master mix containing assay buffer, MDH1, and NADH. For

each 200 µL reaction, the final concentrations should be:

MDH1: 0.3 µg/mL[2]

NADH: 250 µM[2]

Set up the Reaction Plate:

Add 170 µL of the Master Mix to each well.

Add 10 µL of the appropriate iGOT1-01 dilution or vehicle control (DMSO in assay buffer)

to each well.

Include "no enzyme" controls (add buffer instead of GOT1) and "no inhibitor" controls (add

vehicle).

Add 10 µL of the GOT1 enzyme solution to all wells except the "no enzyme" controls.

Mix gently and incubate for 10-15 minutes at the desired temperature (e.g., 30°C) to allow

the inhibitor to bind to GOT1.

Initiate the Reaction:

Place the plate in the microplate reader and allow it to equilibrate to the assay

temperature.
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Initiate the reaction by adding 10 µL of the 10X Substrate Mix (L-aspartate and α-KG) to all

wells.

Data Acquisition:

Immediately begin reading the plate in kinetic mode.

Measure the decrease in NADH fluorescence (Ex: 350 nm, Em: 460 nm) every 30-60

seconds for 15-30 minutes.[2]

Data Analysis
Calculate Reaction Rates: For each well, determine the initial linear rate of reaction (V₀) by

plotting fluorescence versus time and calculating the slope of the linear portion of the curve.

Calculate Percent Inhibition: Use the rates from the control (no inhibitor, V_control) and

inhibitor-treated wells (V_inhibitor) to calculate the percent inhibition for each iGOT1-01
concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

Determine IC50: Plot the percent inhibition against the logarithm of the iGOT1-01
concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response)

curve to determine the IC50 value, which is the concentration of iGOT1-01 that causes 50%

inhibition of GOT1 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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